molecular formula C9H15ClO2 B1394263 (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1098589-87-7

(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B1394263
M. Wt: 190.67 g/mol
InChI Key: XGQRXAWHKWEULC-MRVPVSSYSA-N
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Description

The compound “(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is an organic molecule with the molecular formula C9H15ClO2 . It contains a total of 28 bonds, including 13 non-H bonds, and features 1 five-membered ring, 1 six-membered ring, and 2 aliphatic ethers .


Molecular Structure Analysis

The molecular structure of “(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” includes a spiro configuration, which is a feature where two rings share a single atom . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

Structure Determination and Corrections

  • Correction of Structure Determinations : Research by Runsink and Meier (1985) corrects previous assignments of the syn/anti isomers of monomethyl-substituted 2-(chloromethyl)-1,4-dioxaspiro[4.5]decanes using 13C NMR spectroscopy. This study highlights the importance of accurate structural determination in chemical research (Runsink & Meier, 1985).

Phase Equilibria in Protected Glycerol Systems

  • Phase Equilibria in Protected Glycerol : Melo et al. (2012) explored the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents. This study is crucial for understanding the interactions in binary systems involving this compound, which is significant for designing alternative reactions and separation processes (Melo et al., 2012).

Synthesis of Stereoisomers

  • Synthesis of Stereoisomers for Pheromones : Mori and Ikunaka (1984) synthesized all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane. This compound is significant as a pheromone produced by bees, highlighting the role of (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane in biological studies (Mori & Ikunaka, 1984).

NMR Spectroscopy Analysis

  • NMR Spectroscopy for Configuration Analysis : Guerrero-Alvarez et al. (2004) used 13C, 15N, and 17O NMR to analyze the relative configuration of various spiro[4.5]decanes. This study emphasizes the utility of NMR spectroscopy in determining the stereochemistry of complex molecules like (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (Guerrero-Alvarez et al., 2004).

Palladium-Catalyzed Aminocarbonylation

  • Palladium-Catalyzed Aminocarbonylation : Farkas et al. (2015) investigated the aminocarbonylation of an iodoalkene derived from (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, providing insights into the synthesis of acrylamides. This research is crucial for understanding new catalytic processes in organic synthesis (Farkas et al., 2015).

properties

IUPAC Name

(3S)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRXAWHKWEULC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@H](O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677318
Record name (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

CAS RN

1098589-87-7
Record name (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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